

Technical Guide: 2,3-dihydro-1H-indene-2-carboxylic acid

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Compound of Interest

Compound Name: 2,3-dihydro-1H-indene-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,3-dihydro-1H-indene-2-carboxylic acid**, a molecule of interest in pharmaceutical research. The document details its physicochemical properties, outlines a potential synthetic route, and explores its putative biological activity, with a focus on its anti-inflammatory potential through the inhibition of cyclooxygenase (COX) enzymes. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Physicochemical Properties

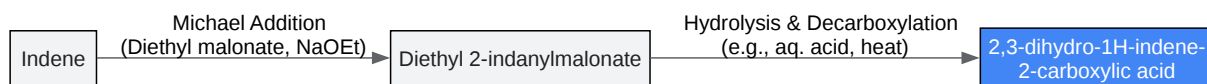
2,3-dihydro-1H-indene-2-carboxylic acid, also known as indane-2-carboxylic acid, is a bicyclic carboxylic acid. Its chemical and physical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₀ O ₂	[1]
Molecular Weight	162.19 g/mol	[1]
Molecular Weight (carboxylate)	161.18 g/mol	[2]
CAS Number	25177-85-9	[1]
Appearance	White powder	[1]
Melting Point	128-132 °C	[1]
Boiling Point	326 °C at 760 mmHg	[1]
Density	1.24 g/cm ³	[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2,3-dihydro-1H-indene-2-carboxylic acid** is not readily available in the reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles and published methods for analogous indene derivatives. A potential synthetic workflow is outlined below.

Proposed Synthetic Workflow



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A potential synthetic workflow for **2,3-dihydro-1H-indene-2-carboxylic acid**.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Diethyl 2-indanylmalonate

- To a solution of sodium ethoxide (NaOEt), prepared by dissolving sodium metal in absolute ethanol, add diethyl malonate dropwise at 0 °C under an inert atmosphere (e.g., argon or

nitrogen).

- After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.
- Add a solution of indene in ethanol dropwise to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., HCl).
- Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diethyl 2-indanylmalonate.
- Purify the crude product by vacuum distillation or column chromatography.

Step 2: Hydrolysis and Decarboxylation to **2,3-dihydro-1H-indene-2-carboxylic acid**

- Reflux the purified diethyl 2-indanylmalonate with a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide) followed by acidic workup.
- The hydrolysis of the ester groups followed by decarboxylation of the resulting malonic acid derivative will yield **2,3-dihydro-1H-indene-2-carboxylic acid**.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture and extract the product with an appropriate organic solvent.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

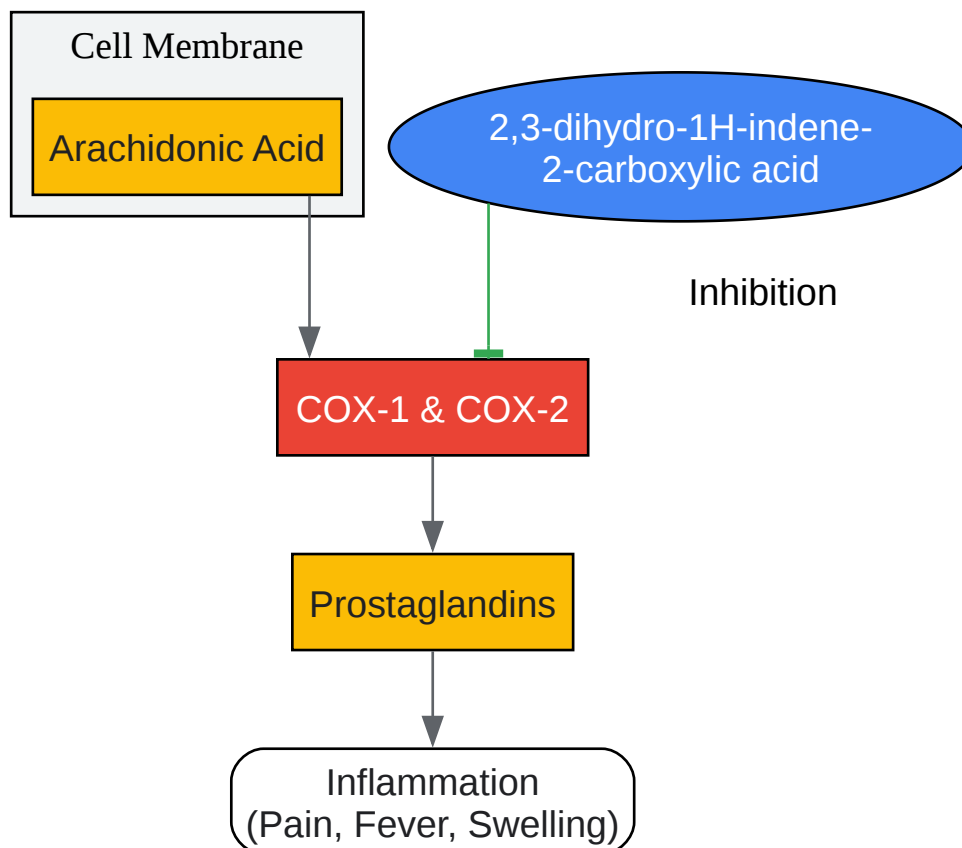
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure **2,3-dihydro-1H-indene-2-carboxylic acid**.

Biological Activity and Potential Signaling Pathway

Derivatives of the indane and indanone scaffold have been reported to possess a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3] The structural similarity of **2,3-dihydro-1H-indene-2-carboxylic acid** to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests a potential mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes.

Putative Anti-inflammatory Signaling Pathway

The proposed mechanism of action for the anti-inflammatory effects of **2,3-dihydro-1H-indene-2-carboxylic acid** is the inhibition of the COX-1 and COX-2 enzymes. These enzymes are key to the inflammatory cascade, as they catalyze the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.



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Proposed inhibitory action on the cyclooxygenase (COX) pathway.

By inhibiting COX enzymes, **2,3-dihydro-1H-indene-2-carboxylic acid** would reduce the production of prostaglandins, thereby mitigating the inflammatory response. This proposed mechanism is consistent with the observed anti-inflammatory activity of other indane derivatives.[3] Further enzymatic assays and in vivo studies are required to validate this hypothesis and to determine the selectivity of inhibition towards COX-1 and COX-2.

Conclusion

2,3-dihydro-1H-indene-2-carboxylic acid presents an interesting scaffold for the development of new therapeutic agents, particularly in the area of anti-inflammatory drugs. This technical guide has provided key physicochemical data, a proposed synthetic strategy, and a plausible mechanism of action. Further research is warranted to fully elucidate its synthetic accessibility, biological activity, and therapeutic potential.

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References

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